trans-5-Decene
Overview
Description
trans-5-Decene is an organic compound classified as an alkene, characterized by the presence of a double bond between the fifth and sixth carbon atoms in a ten-carbon chain. Its molecular formula is C10H20, and it is known for its clear, colorless to slightly yellow liquid appearance. This compound is used in various chemical reactions and industrial applications due to its unique properties .
Mechanism of Action
Target of Action
The primary target of trans-5-Decene is the Criegee intermediates formed in ozonolysis . These intermediates are key components in the ozonolysis process, which is a reaction of ozone with unsaturated organic compounds.
Mode of Action
This compound interacts with its targets by stabilizing the Criegee intermediates . This stabilization is achieved through the effect of cyclization and size on the intermediates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ozonolysis pathway . In this pathway, this compound contributes to the formation of bis(10-phenoxathiiniumyl) alkane adducts . This occurs when this compound is added to phenoxathiin cation radical in acetonitrile solution .
Pharmacokinetics
It is known that this compound has a boiling point of 170 °c/750 mmhg (lit) and a density of 074 g/mL at 25 °C (lit) . These properties may influence its bioavailability.
Result of Action
The result of this compound’s action is the formation of bis(10-phenoxathiiniumyl) alkane adducts . These adducts are formed when this compound is added to phenoxathiin cation radical in acetonitrile solution .
Biochemical Analysis
Biochemical Properties
It has been used to characterize the effect of cyclization and size on the stability of Criegee intermediates formed in ozonolysis . This suggests that Trans-5-Decene may interact with certain enzymes and proteins involved in this process.
Molecular Mechanism
It is known to participate in the formation of Criegee intermediates in ozonolysis , but the details of these interactions, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not yet clear.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-5-Decene can be synthesized through the reduction of 5-decyne using sodium or lithium metal in liquid ammonia. This method is complementary to the Lindlar reduction, which produces trans rather than cis alkenes .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of decane. This process involves the removal of hydrogen atoms from decane, resulting in the formation of the double bond characteristic of this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or ozone, leading to the formation of various oxygenated products.
Reduction: The compound can be reduced to decane using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed:
Oxidation: Various oxygenated compounds such as alcohols, ketones, and carboxylic acids
Reduction: Decane
Substitution: Dihaloalkanes (e.g., 5,6-dibromodecane)
Scientific Research Applications
trans-5-Decene has been utilized in various scientific research applications, including:
Chemistry: It is used to study the stability of Criegee intermediates formed during ozonolysis.
Biology: The compound is used in the synthesis of biologically active molecules and as a model compound in biochemical studies.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of lubricants, surfactants, and other industrial chemicals.
Comparison with Similar Compounds
- trans-4-Octene
- trans-3-Octene
- trans-2-Heptene
- cis-Cyclooctene
Comparison: trans-5-Decene is unique due to its specific position of the double bond, which influences its reactivity and the types of reactions it can undergo. Compared to other alkenes like trans-4-Octene and trans-3-Octene, this compound has a longer carbon chain, which can affect its physical properties and industrial applications .
Properties
IUPAC Name |
(E)-dec-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h9-10H,3-8H2,1-2H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSXESKOOOTOV-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30873229 | |
Record name | (E)-5-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30873229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | trans-5-Decene | |
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CAS No. |
7433-56-9, 7433-78-5 | |
Record name | (5E)-5-Decene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7433-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | trans-5-Decene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | cis-5-Decene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147121 | |
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Record name | trans-5-Decene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95430 | |
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Record name | (E)-5-Decene | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-dec-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.255 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | trans-5-Decene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8FZ66YW4V | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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